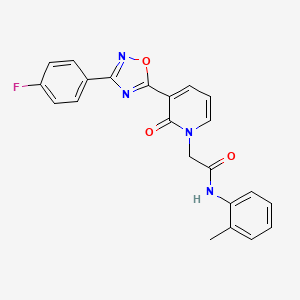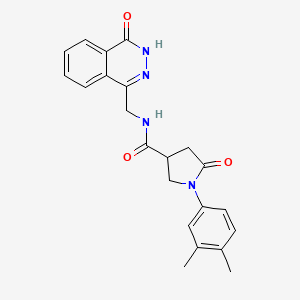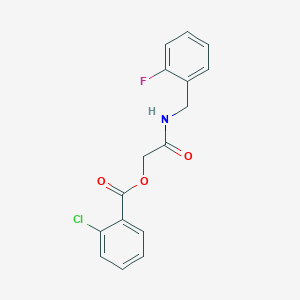![molecular formula C24H22N4O5 B2604134 N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251545-49-9](/img/structure/B2604134.png)
N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives continue to show significant commercial importance with extensive research adding to our understanding of their biological effects. Kennedy's (2001) review in Critical Reviews in Toxicology delves into the biological consequences of exposure to these chemicals, emphasizing the variation in biological responses among different acetamide derivatives. Such information is crucial for understanding the potential applications and safety profiles of new compounds including those with complex structures like the one 【source】.
Antitubercular Activity of Oxadiazole Derivatives
Research on 1,3,4-oxadiazole derivatives demonstrates their potential in developing treatments for tuberculosis. Asif's (2014) study in the Pakistan Journal of Chemistry evaluates various derivatives for their anti-tubercular activity, highlighting the promise of oxadiazole-based compounds in medicinal chemistry. This suggests the structural moiety in the compound of interest could contribute to antitubercular properties【source】.
Therapeutic Potential of 1,3,4-Oxadiazole Compounds
The therapeutic worth of 1,3,4-oxadiazole tailored compounds is extensively reviewed by Verma et al. (2019) in Mini Reviews in Medicinal Chemistry. They discuss the binding affinity of these derivatives with different enzymes and receptors, leading to a variety of bioactivities. This comprehensive review indicates the significant potential of oxadiazole derivatives in developing a wide range of medicinal agents, including the possibility of compounds with the specified structure【source】.
Synthesis and Pharmacology of Oxadiazole Derivatives
Wang et al. (2022) in Journal of Enzyme Inhibition and Medicinal Chemistry provide insights into the synthesis and pharmacological applications of oxadiazole derivatives, emphasizing their antibacterial, anti-inflammatory, and anticancer activities. This recent research suggests the ongoing interest and potential in exploring oxadiazole derivatives for various therapeutic applications, which may extend to the compound 【source】.
Concluding Remarks
The scientific research applications of "N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide" are not directly documented in available literature. However, the studies on acetamide and oxadiazole derivatives suggest a wide range of potential applications in medicinal chemistry, particularly in developing treatments for bacterial infections, tuberculosis, and possibly cancer. The therapeutic value and pharmacological interest in oxadiazole derivatives underscore the importance of continued research into complex compounds like the one of interest.
For further exploration into these topics, the provided citations offer a gateway to understanding the broader scientific context and potential applications of similar chemical entities:
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-7-4-5-8-17(15)22-26-23(33-27-22)18-9-6-12-28(24(18)30)14-21(29)25-19-13-16(31-2)10-11-20(19)32-3/h4-13H,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYAZWLFHOSMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2604053.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)


![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)


![N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2604074.png)
